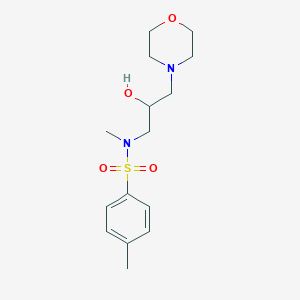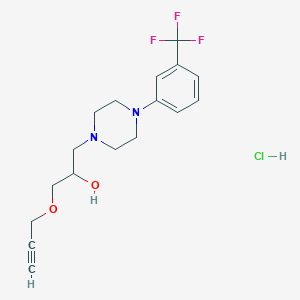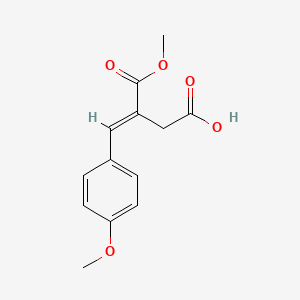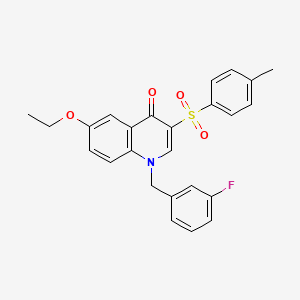![molecular formula C22H27N3O2 B3017366 5,6-Dimethyl-3-{[1-(1-phenylcyclopropanecarbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one CAS No. 2202287-92-9](/img/structure/B3017366.png)
5,6-Dimethyl-3-{[1-(1-phenylcyclopropanecarbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 5,6-Dimethyl-3-{[1-(1-phenylcyclopropanecarbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one is a complex molecule that appears to be related to various synthesized pyrimidine derivatives, which have been studied for their potential pharmacological activities. Although the exact compound is not directly mentioned in the provided papers, similar compounds with variations in their pyrimidine core and piperidine substituents have been synthesized and evaluated for different biological activities, such as inotropic activity, antimicrobial properties, and as calcium antagonists.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions, starting with the formation of the pyrimidine core followed by various functionalization steps. For instance, the synthesis of 1,2-dihydro-5-(substituted phenyl)-2(1H)-pyridinones involved evaluating their inotropic activity, which suggests a potential method for synthesizing similar compounds with cardiotonic properties . Another example is the synthesis of 3,5-dimethyl-2,6-bis(2,4-dichlorophenyl) piperidin-4-one, which was achieved through a modified Mannich condensation . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various techniques, including crystallography and NMR spectroscopy. For example, the crystal and molecular structures of 4,6-dimethylisothiazolo[5,4-b]pyridin-3(2H)-one and its derivatives were described, providing insights into the conformation and substituent effects on the molecular geometry . Similarly, NMR studies have been conducted to determine the conformation and electronic structure of molecules like 3,5-dimethyl-2,6-bis(2,4-dichlorophenyl) piperidin-4-one .
Chemical Reactions Analysis
The chemical reactivity of pyrimidine and piperidine derivatives can be inferred from the synthesis and subsequent reactions they undergo. For instance, the formation of a 2:1 salt-type adduct between a pyrimidine derivative and piperidine indicates the ability of these compounds to participate in hydrogen bonding and salt formation . Additionally, the synthesis of various 4,6-disubstituted 2-amino-5-formylpyrimidines demonstrates different ring conformations and polarized electronic structures, which can influence their reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using techniques such as IR, NMR, and elemental analysis. For example, the synthesized 3,5-dimethyl-2,6-bis(2,4-dichlorophenyl) piperidin-4-one was characterized by these methods, and its antioxidant potency was evaluated . The antimicrobial studies of [N-methyl-3t-alkyl-2r,6c-diarylpiperidin-4-ylidine]-5′-methylthiazolidine-4-ones provide additional data on the biological properties of these compounds .
Scientific Research Applications
Synthesis and Polymer Applications
Research into the synthesis of compounds related to dihydropyrimidinones, including those with piperidinyl groups, has led to the development of novel polyamides. These polyamides, containing uracil and adenine, have been synthesized through reactions involving the addition of nucleobases to dimethyl methylenesuccinate, followed by polycondensation with diamines. Such polyamides demonstrate water solubility and potential applications in biopolymer research (Hattori & Kinoshita, 1979).
Antitumor and Anticancer Activity
The antitumor and anticancer activities of novel O-Mannich bases derived from dihydropyrimidinones have been investigated. These compounds were synthesized by Mannich condensation, showing promising in vitro cytotoxic and antitumor properties. This research opens avenues for developing new cancer treatments based on dihydropyrimidinone derivatives (Venkateshwarlu et al., 2014).
Antimicrobial Activity
Dihydropyrimidinone derivatives have been synthesized and evaluated for their antimicrobial activity. These compounds, featuring modifications such as piperazinylidene or morpholinylidene groups, showed significant activity against bacterial and fungal strains, highlighting their potential as antimicrobial agents (Prakash et al., 2013).
Calcium Channel Antagonism
The structural and pharmacological analysis of calcium channel antagonists based on dihydropyrimidinone derivatives has provided insights into their mechanism of action. These studies have helped in understanding the correlation between molecular structure, particularly ring puckering, and calcium channel blocking activity, which is crucial for designing new cardiovascular drugs (Fossheim et al., 1982).
properties
IUPAC Name |
5,6-dimethyl-3-[[1-(1-phenylcyclopropanecarbonyl)piperidin-4-yl]methyl]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2/c1-16-17(2)23-15-25(20(16)26)14-18-8-12-24(13-9-18)21(27)22(10-11-22)19-6-4-3-5-7-19/h3-7,15,18H,8-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTESCWBUBXDTRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC2CCN(CC2)C(=O)C3(CC3)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-(2-(2-Hydroxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B3017288.png)

![(Z)-4-(tert-butyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3017291.png)


![4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-cyclobutylpyrimidine](/img/structure/B3017295.png)
![N-(3-chloro-4-fluorophenyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B3017296.png)
![2-methoxyethyl 2-amino-7-methyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-4H-pyrano[3,2-c]pyran-3-carboxylate](/img/structure/B3017299.png)
![6-Methyl-1,6-diazaspiro[3.3]heptane](/img/structure/B3017300.png)
